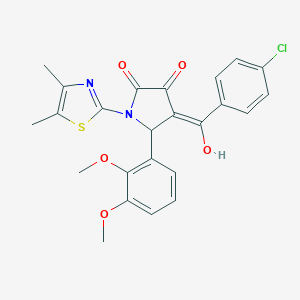
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as CAY10576, is a novel small molecule that has been synthesized for scientific research purposes. It has been found to have potential therapeutic applications due to its mechanism of action and biochemical effects.
作用機序
The mechanism of action of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to inhibit the activation of NF-κB and the expression of its downstream target genes, leading to a reduction in inflammation and cell proliferation.
Biochemical and Physiological Effects:
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
実験室実験の利点と制限
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high purity and yield, its well-defined mechanism of action, and its potential therapeutic applications. However, it also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to determine the optimal dosage and administration route of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one for therapeutic use.
合成法
The synthesis of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the condensation of 4-chlorobenzoyl chloride with 2,3-dimethoxyaniline, followed by the addition of 4,5-dimethyl-2-thiazolylamine and 3-hydroxy-2-cyclohexen-1-one. The final product is obtained by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to yield high purity and yield of 4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
科学的研究の応用
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to have anti-inflammatory properties and has been used to study the role of inflammation in various diseases. It has also been studied for its potential as a treatment for cancer, as it has been found to inhibit the growth of cancer cells in vitro.
特性
製品名 |
4-(4-chlorobenzoyl)-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
分子式 |
C24H21ClN2O5S |
分子量 |
485 g/mol |
IUPAC名 |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,3-dimethoxyphenyl)-1-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H21ClN2O5S/c1-12-13(2)33-24(26-12)27-19(16-6-5-7-17(31-3)22(16)32-4)18(21(29)23(27)30)20(28)14-8-10-15(25)11-9-14/h5-11,19,28H,1-4H3/b20-18+ |
InChIキー |
HEDWBVVMZCQJCJ-CZIZESTLSA-N |
異性体SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=C(C(=CC=C4)OC)OC)C |
SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC)C |
正規SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=C(C(=CC=C4)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-chlorophenyl)carbonyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265276.png)
![Methyl 4-[7-chloro-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265279.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265291.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265292.png)
![1-(3,4-Dimethoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265293.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265296.png)
![Methyl 4-[7-chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265297.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265299.png)
![Methyl 4-[2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265301.png)
![2-(5-Ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265302.png)
![7-Chloro-1-(4-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265304.png)
![1-[4-(Allyloxy)phenyl]-7-chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265305.png)
![7-Chloro-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265307.png)
![7-Chloro-1-(4-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265310.png)